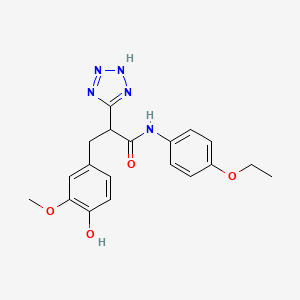
N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" appears to be a novel derivative that may share structural similarities with compounds discussed in the provided papers. These papers describe the synthesis and characterization of various propanamide derivatives with potential biological activities, such as antioxidant, anticancer, and antiulcer properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of propanamide derivatives with various substituents. For instance, the first paper discusses the synthesis of a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with different moieties, such as semicarbazide and thiosemicarbazide, confirmed by spectroscopic methods like IR, NMR, and mass spectrometry . Similarly, the second paper describes the preparation of butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, indicating the use of tetrazole as a pharmacophore . The third paper details the synthesis of a naproxen derivative by reacting 2,2-diphenylethan-1-amine with naproxen . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the papers were confirmed using various spectroscopic techniques. The first paper utilized IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to confirm the structures of the derivatives . The third paper also used 1H, 13C NMR, UV, IR, and mass spectral data for characterization . These techniques would be essential for analyzing the molecular structure of "N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to the one . However, the first paper indicates that the derivatives synthesized have shown significant biological activities, which could be a result of their chemical reactivity . The second paper's focus on the antisecretory activity suggests that the chemical structure, particularly the tetrazole moiety, plays a crucial role in the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not extensively discussed in the papers. However, the antioxidant activity of certain derivatives was screened using the DPPH radical scavenging method in the first paper, which provides insight into the reactivity of these compounds . The second paper tested the antisecretory activity of the synthesized compounds, which relates to their chemical properties and their interaction with biological systems . These properties would be relevant to the analysis of "N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide".
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Research on novel derivatives of propanehydrazide, including compounds structurally related to N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, has demonstrated significant antioxidant and anticancer activities. These compounds exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid and showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Luminescent Properties for White Light Emission
Benzothiazole derivatives, closelyrelated in structure and function to the compound of interest, have been explored for their luminescent properties. These derivatives have shown potential in the development of white-light-emitting devices by doping into a polymer matrix. The study on these compounds highlights their application in the fabrication of devices that emit white light, which could be valuable in lighting and display technologies (Lu et al., 2017).
Antimicrobial Activities
The synthesis and evaluation of 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to the compound , have been conducted with the findings indicating significant antibacterial and antifungal activities. These activities were comparable to standard agents such as Ampicilline and Flucanazole in some cases, showcasing their potential as new antimicrobial agents. Such studies contribute to the ongoing search for novel compounds to combat resistant microbial strains (Helal et al., 2013).
Anti-Inflammatory Potential
A diverse array of N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide analogs have been synthesized and evaluated for their potential as anti-inflammatory agents. The research includes the development of compounds with minimized animal toxicity while maintaining or enhancing analgesic and anti-inflammatory effects. This indicates the compound's relevance in the development of safer anti-inflammatory medications (Thabet et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-28-14-7-5-13(6-8-14)20-19(26)15(18-21-23-24-22-18)10-12-4-9-16(25)17(11-12)27-2/h4-9,11,15,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJKGTQXGSIQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

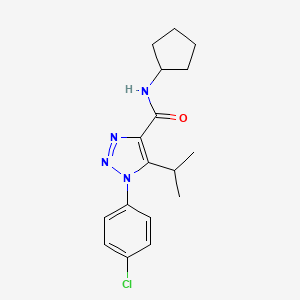
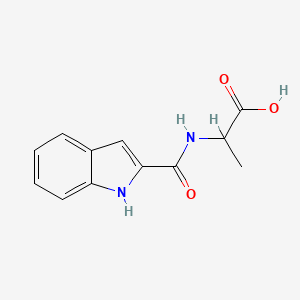
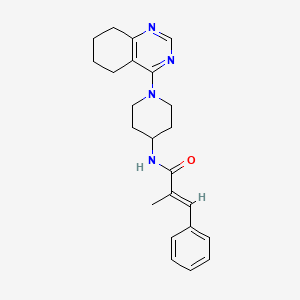
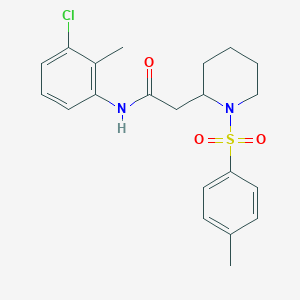
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

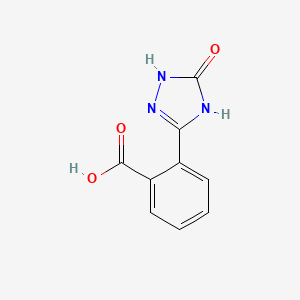
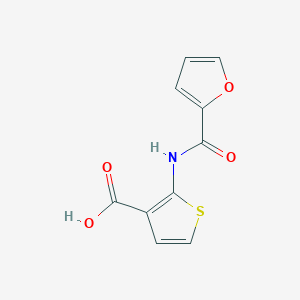
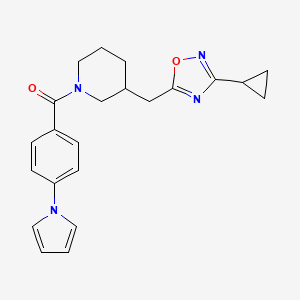
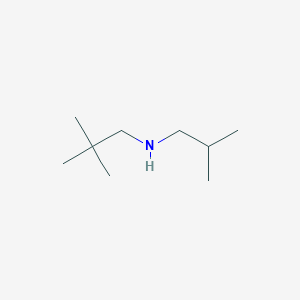
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)